(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

描述

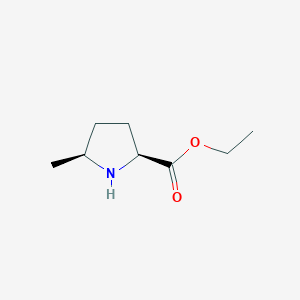

Structure

3D Structure

属性

IUPAC Name |

ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHWTRLYXYEMIA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435573 | |

| Record name | Ethyl (5S)-5-methyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28168-91-4, 676560-84-2 | |

| Record name | Proline, 5-methyl-, ethyl ester, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28168-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (5S)-5-methyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Catalysts

-

- Acid catalysts such as inorganic acids (hydrochloric acid, sulfuric acid) or organic acids (p-toluenesulfonic acid, methanesulfonic acid) are used to facilitate esterification and deprotection steps.

- Hydrochloric acid in methanol is preferred for deprotection due to its efficiency and ease of purification.

- Organic bases like triethylamine or pyridine promote decarboxylation reactions at lower temperatures, enhancing yield and stereochemical purity.

Key Reaction Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Esterification | Formation of ethyl ester from carboxylic acid precursor | Acid catalyst (e.g., HCl or p-TsOH), ethanol solvent, reflux | Acid catalyst amount typically catalytic; ethanol preferred for ethyl ester formation |

| Deprotection | Removal of protecting groups (e.g., acetyl) | Hydrochloric acid in methanol, room temperature to mild heating | Crystalline intermediates formed, facilitating purification by crystallization |

| Decarboxylation | Conversion of dicarboxylic acid intermediate to monocarboxylic acid | Heating at 100–130°C or 60–90°C with organic base (triethylamine/pyridine) | Organic base reduces temperature and reaction time; solvent acetic acid or acetic acid/methanol mixture preferred |

| Cyclization and Stereocontrol | Formation of pyrrolidine ring with stereoselectivity | Controlled conditions depending on precursor and reagents | Stereochemical purity maintained by choice of chiral precursors and reaction conditions |

Detailed Research Findings

Stereochemical Purity:

The use of chiral starting materials such as glutamic acid derivatives ensures the (2S,5S) configuration is preserved during synthesis. The crystalline nature of intermediates like acetylated derivatives allows for easy isolation of high-purity compounds by crystallization.Catalyst Efficiency:

Hydrochloric acid in methanol is highlighted as a preferred catalyst-solvent system for deprotection steps, offering mild conditions and high purity of the product.Decarboxylation Optimization:

Addition of organic bases such as triethylamine or pyridine significantly lowers the temperature required for decarboxylation from 100–130°C to 60–90°C, reducing side reactions and improving yield.Solvent Selection:

The choice of solvent impacts reaction efficiency and product isolation. Acetic acid or acetic acid/methanol mixtures are preferred for decarboxylation, while methanol or ethanol are used for esterification and deprotection.

Summary Table of Preparation Conditions

Additional Considerations

Synthetic Accessibility:

The synthetic accessibility score for related pyrrolidine derivatives is moderate (~3.0), indicating feasible laboratory synthesis with standard organic chemistry techniques.Safety and Handling: Use of strong acids and organic bases requires appropriate safety measures. Reaction conditions should be optimized to minimize hazardous byproducts and ensure operator safety.

化学反应分析

Types of Reactions

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

Scientific Research Applications

-

Organic Chemistry:

- Chiral Building Block: The compound serves as an essential chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality allows for the production of enantiomerically pure compounds, which are critical in drug development .

- Reactivity: It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of ketones, alcohols, or substituted pyrrolidine derivatives .

-

Biological Studies:

- Ligand in Enzyme Studies: Research has indicated its potential as a ligand for studying enzyme interactions. Its ability to fit into enzyme active sites due to its chiral nature allows for the exploration of enzyme mechanisms and inhibition pathways .

- Therapeutic Potential: Investigations into its pharmacological properties suggest that it may act as a precursor in developing new therapeutic agents. Its structural similarity to natural amino acids positions it well for further medicinal chemistry studies .

- Industrial Applications:

Case Study 1: Chiral Synthesis

A study focused on the use of this compound as a chiral auxiliary in asymmetric synthesis demonstrated its effectiveness in producing high yields of enantiomerically pure products. The researchers highlighted its role in synthesizing complex molecules with specific stereochemical configurations.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could serve as a lead compound for developing novel enzyme inhibitors with potential therapeutic applications.

作用机制

The mechanism of action of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Variations in Pyrrolidine Derivatives

Key analogs differ in substituents at the 5th position of the pyrrolidine ring, altering physicochemical and pharmacological properties:

- Phenyl Substituent (C₆H₅): The phenyl analog exhibits increased lipophilicity , favoring membrane permeability in drug candidates targeting intracellular targets .

- Methyl Substituent (CH₃): The methyl group in the parent compound balances hydrophobicity and steric bulk, optimizing its role in antiviral drug intermediates .

Structural Complexity and Ring Systems

Comparisons with bicyclic derivatives highlight conformational differences:

- (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate features a fused pyrrolo-pyridine ring system, introducing rigidity that restricts rotational freedom. This structural feature enhances target selectivity in receptor-binding assays .

- This compound, with a monocyclic structure, offers greater conformational flexibility, enabling adaptation to diverse binding pockets .

Pharmacological and Industrial Relevance

- Velpatasvir Intermediate 4 : The trifluoroacetate salt form is pivotal in hepatitis C virus (HCV) drug development, leveraging its stereochemistry for NS5A inhibition .

- Bicyclic Derivatives : Compounds like ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate are explored for antibacterial activity due to their constrained geometry .

- Phenyl and Cyano Analogs: These are utilized in combinatorial libraries for high-throughput screening against cancer and neurological targets .

生物活性

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, with the CAS number 676560-84-2, is a chiral compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and notable case studies.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- IUPAC Name : Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate

- SMILES Notation : CCOC(=O)[C@@H]1CCC@HN1

Overview of Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects in neuropharmacology and other therapeutic applications.

Pharmacological Effects

-

Neuroprotective Properties :

- Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects against neurodegenerative diseases. This suggests that this compound may have similar properties due to its structural configuration allowing interaction with neuroreceptors and enzymes involved in neuroprotection.

-

Antioxidant Activity :

- The compound has demonstrated potential antioxidant activity, which may help mitigate oxidative stress in cells, a significant factor in various diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound could possess antimicrobial properties; however, further investigations are necessary to establish its efficacy and mechanisms.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The compound's structural features allow it to interact with specific receptors or enzymes involved in oxidative stress response.

- Modulation of neurotransmitter systems may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of Alzheimer's disease, suggesting that this compound could be beneficial in similar contexts.

- Another investigation focused on the antioxidant properties of pyrrolidine compounds, showing promising results in reducing oxidative damage in neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Stability | Bioavailability | Biological Activity |

|---|---|---|---|

| This compound | High | Enhanced | Neuroprotective, Antioxidant |

| This compound Hydrochloride | Moderate | Variable | Varies with formulation |

| (2R,5R)-Ethyl 5-methylpyrrolidine-2-carboxylate | Low | Low | Limited research available |

The presence of the trifluoroacetate group in this compound enhances its stability and bioavailability compared to similar compounds without this modification.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, and what key reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclization of precursors like amino esters or lactams. For example, pyrrolidine rings can be formed via acid- or base-catalyzed cyclization of linear intermediates. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Reaction parameters such as temperature (reflux conditions), solvent polarity, and pH significantly impact diastereomeric ratios. Post-synthesis purification via recrystallization or chiral chromatography ensures enantiomeric purity .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography (using programs like SHELXL for refinement ) is the gold standard for absolute configuration determination. Complementary techniques include nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents and circular dichroism (CD) spectroscopy to compare optical activity with known standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and respirators, to avoid inhalation or dermal exposure. Conduct reactions in fume hoods with adequate ventilation. For spills, avoid dust generation by using wet methods for cleanup. Store in airtight containers labeled with hazard identifiers .

Advanced Research Questions

Q. How can synthetic yields and enantiomeric excess (ee) be optimized for large-scale preparation of this compound?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to test variables like catalyst loading (e.g., chiral Ru or Pd complexes), solvent systems (e.g., THF vs. DMF), and temperature gradients. Employ kinetic resolution or enzymatic catalysis (e.g., lipases) to enhance ee. Monitor progress via LC-MS or chiral HPLC .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Validate findings using orthogonal methods:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl or Boc-protected variants ) to identify pharmacophore requirements.

- Purity checks : Use high-resolution mass spectrometry (HRMS) and 2D NMR to confirm sample integrity .

Q. What role does this compound play in drug discovery pipelines, particularly for neurological or antiviral targets?

- Methodological Answer : Its pyrrolidine scaffold serves as a rigid backbone for designing protease inhibitors or receptor modulators. For example, derivatives of similar compounds (e.g., (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate) exhibit affinity for NMDA receptors or viral proteases . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding interactions to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。